Cas no 1803809-16-6 (Ethyl 2,3-difluoro-4-nitrobenzoate)

Ethyl 2,3-difluoro-4-nitrobenzoate structure
1803809-16-6 structure
Product Name:Ethyl 2,3-difluoro-4-nitrobenzoate
CAS No:1803809-16-6
MF:C9H7F2NO4
MW:231.152989625931
CID:4957410
Update Time:2025-10-30

Ethyl 2,3-difluoro-4-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,3-difluoro-4-nitrobenzoate
    • Inchi: 1S/C9H7F2NO4/c1-2-16-9(13)5-3-4-6(12(14)15)8(11)7(5)10/h3-4H,2H2,1H3
    • InChI Key: FLFWHFCQSRPNLO-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1C(=O)OCC)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 281
  • XLogP3: 2.2
  • Topological Polar Surface Area: 72.1

Ethyl 2,3-difluoro-4-nitrobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015005517-250mg
Ethyl 2,3-difluoro-4-nitrobenzoate
1803809-16-6 97%
250mg
484.80 USD 2021-06-21
Alichem
A015005517-500mg
Ethyl 2,3-difluoro-4-nitrobenzoate
1803809-16-6 97%
500mg
815.00 USD 2021-06-21
Alichem
A015005517-1g
Ethyl 2,3-difluoro-4-nitrobenzoate
1803809-16-6 97%
1g
1,460.20 USD 2021-06-21

Additional information on Ethyl 2,3-difluoro-4-nitrobenzoate

Recent Advances in the Application of Ethyl 2,3-difluoro-4-nitrobenzoate (CAS: 1803809-16-6) in Chemical Biology and Pharmaceutical Research

Ethyl 2,3-difluoro-4-nitrobenzoate (CAS: 1803809-16-6) has emerged as a versatile intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. This compound, characterized by its nitro and fluorine substituents, has garnered significant attention due to its unique reactivity and potential applications in drug discovery. Recent studies have explored its utility in the construction of complex molecular architectures, highlighting its role as a key building block in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 2,3-difluoro-4-nitrobenzoate in the synthesis of fluorinated quinoline derivatives, which exhibited potent inhibitory activity against Mycobacterium tuberculosis. The researchers employed a multi-step synthetic route, leveraging the nitro group for subsequent functionalization, and reported a 75% yield in the key step involving nucleophilic aromatic substitution. This work underscores the compound's potential in addressing antibiotic resistance.

In the realm of materials science, a team from MIT recently (2024) utilized 1803809-16-6 as a precursor for developing novel fluorinated liquid crystals with enhanced thermal stability. The difluoro substitution pattern was found to significantly influence the mesomorphic properties, offering new possibilities for display technologies. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) analyses revealed a remarkable 40°C widening of the nematic phase range compared to non-fluorinated analogs.

Pharmacokinetic studies of derivatives containing the Ethyl 2,3-difluoro-4-nitrobenzoate scaffold have shown promising results. A 2024 preclinical investigation published in European Journal of Pharmaceutical Sciences reported improved blood-brain barrier penetration for CNS-targeting compounds incorporating this moiety. The fluorine atoms were found to enhance metabolic stability, with in vitro microsomal assays showing a 3-fold increase in half-life compared to non-fluorinated counterparts.

Recent synthetic methodology developments have expanded the utility of 1803809-16-6. A Nature Communications paper (2023) described a novel palladium-catalyzed cross-coupling reaction that maintains the integrity of the ester functionality while enabling arylation at the nitro-bearing position. This breakthrough allows for more efficient construction of diverse compound libraries for high-throughput screening in drug discovery programs.

Environmental and safety assessments of Ethyl 2,3-difluoro-4-nitrobenzoate have progressed significantly. A 2024 regulatory toxicology study published in Chemical Research in Toxicology established an occupational exposure limit (OEL) of 0.5 mg/m³ based on comprehensive inhalation toxicity data. The compound showed favorable biodegradation profiles in standard OECD tests, addressing earlier concerns about persistence of fluorinated compounds in the environment.

Looking forward, the unique properties of 1803809-16-6 continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules, where the fluorine atoms may enhance target engagement, and exploration of its photophysical properties for bioimaging applications. The compound's versatility ensures it will remain a valuable tool in chemical biology and pharmaceutical research for years to come.

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